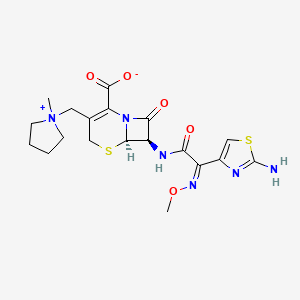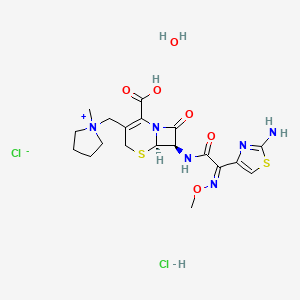
CHM-1
Vue d'ensemble
Description
Applications De Recherche Scientifique
CHM-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antimitotic agents and their mechanisms.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new antitumor drugs and chemical probes for biological research
Mécanisme D'action
Target of Action
CHM-1, also known as NSC-656158, this compound hydrate, CHM 1, or 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure and conducting cell division .
Mode of Action
This compound interacts with tubulin at the colchicine-binding site , markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase . The compound achieves this by activating the Cdc2/cyclin B1 complex activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By disrupting microtubule organization, this compound causes cell cycle arrest at the G2-M phase . This arrest is achieved through the activation of the Cdc2/cyclin B1 complex, a key regulator of the cell cycle .
Pharmacokinetics
The compound’s potent and selective antitumor activity against human hepatocellular carcinoma, both in vitro and in vivo, suggests that it has favorable bioavailability .
Result of Action
This compound induces apoptosis in cancer cells, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . Importantly, this compound inhibits tumor growth and prolongs the lifespan in mice inoculated with HA22T cells . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .
Analyse Biochimique
Biochemical Properties
CHM-1 interacts with tubulin at the colchicine-binding site, markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity .
Cellular Effects
This compound has been shown to induce growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . Interestingly, it does not obviously impair the viability of normal cells at the IC50 for liver cancer cells . This compound-induced apoptosis is characterized by immunofluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin at the colchicine-binding site, which inhibits tubulin polymerization . This leads to disruption of microtubule organization and cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity . This compound-induced cell death, activation of Cdc2 kinase activity, and elevation of MPM2 phosphoepitopes are profoundly attenuated by roscovitine, a specific cyclin-dependent kinase inhibitor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and prolong lifespan in mice inoculated with HA22T cells
Méthodes De Préparation
Voies de synthèse et conditions de réaction
CHM-1 est synthétisé par une série de réactions chimiques impliquant la substitution de groupes fonctionnels spécifiques sur un squelette de quinolone.
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour isoler le produit souhaité et éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
CHM-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle quinolone.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques par d'autres pour créer différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir le résultat souhaité .
Principaux produits
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les agents antimitotiques et leurs mécanismes.
Biologie : Investigué pour ses effets sur la régulation du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour traiter le carcinome hépatocellulaire et d'autres cancers.
Industrie : Utilisé dans le développement de nouveaux médicaments antitumoraux et de sondes chimiques pour la recherche biologique
Mécanisme d'action
This compound exerce ses effets en inhibant la polymérisation de la tubuline, ce qui perturbe l'organisation des microtubules et provoque l'arrêt du cycle cellulaire en phase G2-M. Cela conduit à l'activation de l'activité de la kinase Cdc2 et à l'apoptose subséquente dans les cellules cancéreuses. Le composé induit également la translocation du facteur d'induction de l'apoptose des mitochondries vers le noyau, ce qui favorise davantage la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Colchicine : Un autre agent déstabilisant les microtubules présentant des propriétés antimitotiques similaires.
Paclitaxel : Un agent stabilisant les microtubules utilisé en chimiothérapie contre le cancer.
Vinblastine : Un agent déstabilisant les microtubules utilisé en chimiothérapie.
Unicité de CHM-1
This compound est unique en raison de son activité antitumorale sélective contre le carcinome hépatocellulaire et de sa capacité à induire l'apoptose par une voie indépendante des caspases. Contrairement à d'autres composés, this compound ne module pas la cascade des caspases, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent chimiothérapeutique .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327429 | |
| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154554-41-3 | |
| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















